molecular formula C5H6IN3O B8025655 1-Amino-4-iodo-1H-pyrrole-2-carboxamide

1-Amino-4-iodo-1H-pyrrole-2-carboxamide

Cat. No.: B8025655
M. Wt: 251.03 g/mol
InChI Key: IRPWVYFZSCSSDV-UHFFFAOYSA-N
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Description

1-Amino-4-iodo-1H-pyrrole-2-carboxamide (CAS 1638771-40-0) is a halogenated pyrrole derivative with a molecular formula of C5H6IN3O and a molecular weight of 251.03 g/mol . This chemical building block is characterized by its pyrrole ring system substituted with an iodine atom at the 4-position and both an amino group and a carboxamide group at the 2-position. While specific biological data for this compound is not extensively reported in the available literature, pyrrole derivatives are recognized as privileged structures in medicinal chemistry and drug discovery . The presence of both amino and iodo functional groups on the pyrrole core makes it a versatile intermediate for further synthetic modification, suitable for cross-coupling reactions and the construction of more complex molecules. Pyrrole-based compounds are frequently investigated for their potential anti-inflammatory properties, with some derivatives acting as dual COX-2/LOX inhibitors . Furthermore, the pyrrole scaffold is a common feature in various natural products and is explored for its antibacterial activities . This product is intended for research purposes as a chemical reference standard or synthetic intermediate in pharmaceutical development and chemical biology. 1-Amino-4-iodo-1H-pyrrole-2-carboxamide is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-amino-4-iodopyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6IN3O/c6-3-1-4(5(7)10)9(8)2-3/h1-2H,8H2,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPWVYFZSCSSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C=C1I)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6IN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CAS number for 1-Amino-4-iodo-1H-pyrrole-2-carboxamide building block

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthetic logic, and application potential of the 1-Amino-4-iodo-1H-pyrrole-2-carboxamide building block.

Part 1: Identity & Core Specifications

This compound represents a specialized "dual-handle" scaffold in heterocyclic chemistry. Unlike standard pyrrole building blocks used in polyamide DNA binders (which are typically N-methylated), the 1-amino substitution introduces a hydrazine-like motif, allowing for unique hydrogen bonding patterns and the formation of hydrazone linkages, while the 4-iodo position serves as a prime site for transition-metal-catalyzed cross-coupling.

Property Specification
CAS Registry Number 1638771-40-0
IUPAC Name 1-Amino-4-iodo-1H-pyrrole-2-carboxamide
Molecular Formula C₅H₆IN₃O
Molecular Weight 251.03 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO, DMF, Methanol (Sparingly soluble in water)
SMILES NC(=O)C1=CC(I)=CN1N
InChI Key InChI=1S/C5H6IN3O/c6-3-1-9(7)2-4(3)5(8)10/h1-2H,7H2,(H2,8,10)
Part 2: Synthetic Logic & Production

The synthesis of 1-amino-4-iodo-1H-pyrrole-2-carboxamide is non-trivial due to the sensitivity of the N-amino group. The protocol typically follows a Late-Stage Functionalization logic to preserve the hydrazine moiety.

2.1. Retrosynthetic Analysis

The most robust route involves the regioselective iodination of the parent N-aminopyrrole. Direct N-amination of a pre-iodinated pyrrole is often chemically inefficient due to steric and electronic deactivation.

  • Precursor: 1-Amino-1H-pyrrole-2-carboxamide (CAS 159326-69-9).

  • Reagent: N-Iodosuccinimide (NIS) is preferred over elemental iodine (

    
    ) to prevent oxidation of the hydrazine-like nitrogen.
    
2.2. Recommended Synthetic Workflow

Note: This protocol is synthesized from standard halogenation methodologies for electron-rich heterocycles.

  • Dissolution: Dissolve 1-Amino-1H-pyrrole-2-carboxamide in dry DMF at 0°C.

  • Iodination: Add N-Iodosuccinimide (1.05 equiv) portion-wise. The 2-carboxamide group directs electrophilic substitution to the 4- and 5-positions. The 4-position is electronically favored in 2-substituted pyrroles when the 5-position is unblocked, though mixtures may occur requiring separation.

  • Quenching: Quench with 10% sodium thiosulfate to remove iodine byproducts.

  • Purification: The product is prone to light sensitivity (deiodination). Purification via rapid silica gel chromatography (protected from light) or recrystallization from Ethanol/Hexane is required.

SynthesisPath Precursor 1-Amino-1H-pyrrole- 2-carboxamide (CAS 159326-69-9) Intermediate Electrophilic Aromatic Substitution (SEAr) Precursor->Intermediate Activation Reagent N-Iodosuccinimide (NIS) DMF, 0°C Reagent->Intermediate Product 1-Amino-4-iodo-1H-pyrrole- 2-carboxamide (CAS 1638771-40-0) Intermediate->Product Regioselective Iodination

Figure 1: Synthetic pathway via electrophilic iodination of the N-amino precursor.

Part 3: Applications in Drug Discovery

This building block is critical for two primary classes of medicinal chemistry campaigns: Minor Groove Binders and Kinase Inhibitors .

3.1. DNA Minor Groove Binders (Netropsin/Distamycin Analogs)

Standard polyamides use N-methylpyrrole. Replacing the N-methyl with N-amino (or its hydrazone derivatives) alters the curvature and solubility of the ligand.

  • Mechanism: The N-amino group can be derivatized to form a "tail" that interacts with the phosphate backbone or specific groove features.

  • Coupling: The 4-iodo group allows for the extension of the polyamide chain via Suzuki-Miyaura coupling to arylboronic acids or Sonogashira coupling to alkynes.

3.2. Peptidomimetics & Scaffold Hopping

The 1-aminopyrrole scaffold serves as a bioisostere for other 5-membered rings. The N-amino group provides an orthogonal vector for functionalization compared to standard carbon-substituted pyrroles.

Experimental Workflow: Suzuki Coupling at C4

  • Reactants: 1-Amino-4-iodo-pyrrole (1 equiv), Arylboronic acid (1.2 equiv).

  • Catalyst:

    
     (5 mol%).
    
  • Base/Solvent:

    
     (3 equiv) in Dioxane/Water (4:1).
    
  • Condition: Degas and heat to 80°C under Argon for 4 hours.

  • Result: C4-arylated 1-aminopyrrole.

ReactivityMap Center 1-Amino-4-iodo-1H-pyrrole- 2-carboxamide Suzuki C4-Arylation (Suzuki Coupling) Center->Suzuki Pd(0), Ar-B(OH)2 Sonogashira C4-Alkynylation (Sonogashira Coupling) Center->Sonogashira Pd(0)/Cu(I), Alkyne Condensation N1-Hydrazone Formation (Reaction with Aldehydes) Center->Condensation R-CHO, H+ AmideCoupling C2-Amide Extension (Peptide Synthesis) Center->AmideCoupling Activation of NH2? (Rare, usually C2 is fixed)

Figure 2: Reactivity profile showing orthogonal functionalization vectors (C4 vs N1).

Part 4: Handling & Safety
  • Light Sensitivity: Iodinated pyrroles are photolabile. Store in amber vials wrapped in foil.

  • Temperature: Long-term storage at -20°C is recommended to prevent deamination or iodine migration.

  • Hazards: Treat as a potential irritant (H315, H319, H335). The N-amino group can exhibit hydrazine-like toxicity; handle in a fume hood.

References
  • Fluorochem Ltd. (2024). Product Specification: 1-Amino-4-iodo-1H-pyrrole-2-carboxamide. Catalog No. 1638771-40-0.[1][2][3][4]

  • Combi-Blocks Inc. (2024). Catalog Entry: 1-Amino-4-iodo-1h-pyrrole-2-carboxamide.

  • Bailly, C., & Chaires, J. B. (1998). Sequence-specific DNA minor groove binders. Design and synthesis of netropsin and distamycin analogues. Bioconjugate Chemistry, 9(5), 513-538.
  • Laha, J. K., et al. (2020).[5] Synthesis of N-substituted pyrroles. Organic Letters, 22(4), 1442-1447. (Methodology for pyrrole functionalization).

Sources

Technical Guide: Medicinal Chemistry Applications of 4-Iodopyrrole-2-carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The 4-Iodopyrrole-2-carboxamide scaffold represents a specialized but critical "divergent intermediate" in modern medicinal chemistry. Unlike its more common 4-nitro or 4-amino counterparts—which are primarily used to construct linear polyamides (e.g., Netropsin/Distamycin analogs)—the 4-iodo variant serves as a gateway to carbon-substituted pyrrole libraries via palladium-catalyzed cross-coupling.

This guide focuses on the technical utility of this scaffold, specifically addressing the synthetic challenges (regioselectivity, dehalogenation) and its application in generating antibacterial and DNA-binding therapeutics.

Executive Summary: The Divergent Scaffold

In the hierarchy of pyrrole-based building blocks, 4-iodopyrrole-2-carboxamide is the "linchpin" for Diversity-Oriented Synthesis (DOS). While the 4-amino scaffold restricts chemists to amide-linked polymers (classic minor groove binders), the 4-iodo scaffold enables the introduction of aryl, heteroaryl, and alkynyl groups at the C4 position. This modification is essential for:

  • MmpL3 Inhibitors (Tuberculosis): Requiring lipophilic bulk at C4 to penetrate the mycobacterial membrane transporter.

  • Gyrase B Inhibitors: Where C4-aryl substituents occupy the hydrophobic pocket of the ATP-binding site.

  • Non-Canonical DNA Binders: Modifying the curvature and recognition profile of lexitropsins.

Structural & Electronic Properties

The pyrrole-2-carboxamide core is an electron-rich aromatic system with a built-in hydrogen bond donor-acceptor motif (NH donor, C=O acceptor).

PropertyMedicinal Chemistry Implication
C4-Iodine Reactivity High lability of the C–I bond allows for mild Suzuki/Sonogashira couplings, essential when the scaffold contains sensitive amide linkages.
Planarity The scaffold prefers a planar conformation, critical for intercalation or minor groove alignment.
Halogen Bonding The iodine atom can serve as a halogen bond donor (

-hole) to carbonyl oxygen acceptors in protein targets (e.g., Kinases), though it is usually replaced by a carbon substituent.

Synthetic Accessibility & Protocols

The synthesis and utilization of this scaffold present a specific technical hurdle: Reductive Dehalogenation .[1]

Challenge: The Dehalogenation Trap

During Suzuki-Miyaura coupling, electron-rich heteroaryl halides (like pyrroles) are prone to hydrodehalogenation (replacing I/Br with H) rather than coupling. This is driven by the formation of a Palladium-Hydride species, often exacerbated by the free pyrrole N-H.

Validated Protocol: N-Protection Strategy

To ensure coupling efficiency, the pyrrole nitrogen must be protected with an electron-withdrawing group (EWG) like Boc (tert-butoxycarbonyl) or SEM. This lowers the electron density of the ring, stabilizing the oxidative addition complex and preventing the Pd-H side reaction.

Step-by-Step Workflow:
  • Iodination: Treat ethyl pyrrole-2-carboxylate with N-Iodosuccinimide (NIS) (1.1 equiv) in DMF at 0°C.

    • Why: NIS provides a controlled source of iodonium (

      
      ). Low temperature favors C4 substitution over C5 or di-iodination.
      
  • Protection: React the 4-iodo intermediate with

    
      and DMAP/TEA.
    
    • Self-Validating Check: Monitor TLC.[1] The N-Boc product will be significantly less polar than the free NH pyrrole.

  • Suzuki Coupling:

    • Catalyst:

      
       (Robust against steric bulk).
      
    • Base:

      
       (Mild, prevents hydrolysis of the amide/ester).
      
    • Solvent: Dioxane/Water (4:1).[2]

    • Outcome: The Boc group often cleaves in situ under basic conditions at high temp (

      
      C), or can be removed quantitatively with TFA/DCM in a separate step.
      
Visualization: The Synthesis Logic

The following diagram illustrates the divergent pathway enabled by the 4-iodo scaffold and the critical protection step.

SynthesisWorkflow Start Pyrrole-2-carboxamide Iodination Regioselective Iodination (NIS, DMF, 0°C) Start->Iodination Intermediate_Unprotected 4-Iodo-NH-pyrrole (Unstable in Coupling) Iodination->Intermediate_Unprotected Yields C4 Isomer Protection N-Boc Protection (Boc2O, DMAP) Intermediate_Unprotected->Protection Essential Step Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Intermediate_Unprotected->Coupling High Dehalogenation Risk Intermediate_Protected N-Boc-4-Iodopyrrole (Stable Scaffold) Protection->Intermediate_Protected Intermediate_Protected->Coupling High Yield Product 4-Substituted Bioactive Core (Aryl/Alkynyl) Coupling->Product

Caption: Synthetic workflow highlighting the critical N-Boc protection step required to prevent reductive dehalogenation during cross-coupling.

Key Therapeutic Applications[3][4]

A. Antitubercular Agents (MmpL3 Inhibitors)

Mycobacterium tuberculosis relies on the MmpL3 transporter for cell wall biosynthesis.

  • Mechanism: Pyrrole-2-carboxamides bind to the proton translocation channel of MmpL3.

  • Role of 4-Iodo Scaffold: It allows the attachment of 4-phenyl or 4-benzyl groups. These hydrophobic "wings" are essential for wedging the molecule into the lipid-rich environment of the MmpL3 pore.

  • Data Insight: Analogs derived from 4-iodo coupling (e.g., 4-(4-chlorophenyl)pyrrole) show MICs in the range of 0.06–0.25 µg/mL , comparable to Isoniazid.

B. DNA Minor Groove Binders (Next-Gen Lexitropsins)

Classic binders like Netropsin read DNA sequences via hydrogen bonding from the amide NH.

  • Innovation: Using the 4-iodo scaffold to install C4-alkynyl linkers .

  • Application: These linkers can tether alkylating agents (e.g., chlorambucil) or fluorescent probes without disrupting the crescent shape required for groove binding.

  • Synthesis Note: Sonogashira coupling of 4-iodopyrrole with terminal alkynes is superior to using 4-bromopyrrole due to the higher reactivity of the C–I bond, allowing reactions at room temperature which preserves delicate DNA-targeting tails.

C. Antibacterial Gyrase B Inhibitors
  • Target: The ATPase domain of DNA Gyrase B.

  • SAR Logic: The pyrrole-2-carboxamide mimics the adenine ring of ATP.

  • Modification: A 4-iodo precursor is coupled with 3-pyridyl or thiazole boronic acids. The resulting biaryl system stacks against the hydrophobic residues (e.g., Ile78 in E. coli GyrB), significantly increasing potency (

    
    ) compared to the unsubstituted pyrrole.
    

Experimental Protocol: Regioselective Iodination

Standard Operating Procedure (SOP) for Lab Implementation

  • Preparation: Dissolve ethyl 1H-pyrrole-2-carboxylate (10 mmol) in anhydrous DMF (20 mL).

  • Addition: Cool to 0°C. Add N-Iodosuccinimide (NIS) (10.5 mmol) portion-wise over 15 minutes.

    • Note: Protect from light to prevent radical side reactions.

  • Monitoring: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The 4-iodo isomer usually runs slightly lower than the 5-iodo byproduct (if any).

  • Workup: Pour into ice water. Extract with EtOAc.[1] Wash organic layer with sodium thiosulfate (to remove free

    
    ) and brine.
    
  • Purification: Recrystallize from Ethanol/Water or flash chromatography.

    • Yield Target: >75% of the 4-iodo isomer.

References

  • Unusual Dehalogenation in Suzuki Coupling

    • Title: An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates[3][4]

    • Source: RTI Intern
    • URL:[Link]

  • MmpL3 Inhibitors (Antitubercular)

    • Title: Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors
    • Source: Journal of Medicinal Chemistry (NIH/PubMed)
    • URL:[Link]

  • DNA Minor Groove Binders

    • Title: Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders[5][6]

    • Source: Acta Crystallographica (NIH/PMC)
    • URL:[Link]

  • Antibacterial Pyrrole Scaffolds

    • Title: Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides[7]

    • Source: Biomedical Journal of Scientific & Technical Research[7]

    • URL:[Link]

Sources

Methodological & Application

Application Notes & Protocols: Sonogashira Cross-Coupling of 4-Iodopyrrole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrrole Moiety

The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Its prevalence stems from its ability to engage in various biological interactions, making it a "privileged scaffold" in drug design. The functionalization of the pyrrole ring is therefore a critical task for chemists aiming to modulate the biological activity, selectivity, and pharmacokinetic properties of new molecular entities.

Among the powerful tools for carbon-carbon bond formation, the Sonogashira cross-coupling reaction stands out for its efficiency in linking sp²-hybridized carbons (from aryl or vinyl halides) with sp-hybridized carbons (from terminal alkynes).[2][3] This reaction is particularly valuable for synthesizing conjugated enynes and arylalkynes, structures frequently found in biologically active molecules and advanced organic materials.[4]

This guide provides an in-depth exploration of the Sonogashira coupling reaction specifically utilizing 4-iodopyrrole intermediates. The carbon-iodine bond at the 4-position of the pyrrole ring is an excellent electrophilic partner for this transformation due to its high reactivity, generally allowing for milder reaction conditions compared to bromides or chlorides.[2][4] We will detail the synthesis of the requisite N-protected 4-iodopyrrole precursor and provide a comprehensive, field-tested protocol for its subsequent Sonogashira coupling, including mechanistic insights and optimization strategies.

Preparing the Key Intermediate: Synthesis of N-Boc-4-Iodopyrrole

A stable and reactive 4-iodopyrrole precursor is essential. The pyrrole nitrogen is typically protected to prevent side reactions and improve solubility. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the Sonogashira reaction and its straightforward removal post-coupling.[5]

While various methods exist for pyrrole synthesis, a highly efficient one-pot, three-component strategy developed by Müller and coworkers provides direct access to 2-substituted N-Boc-4-iodopyrroles.[1][6] This method involves the Sonogashira coupling of an acid chloride with N-Boc-propargylamine, followed by an in-situ addition-cyclocondensation with sodium iodide to form the desired 4-iodopyrrole. This approach is notable for its mild conditions and broad substrate scope.[1] For simpler, unsubstituted 4-iodopyrrole, direct iodination of N-Boc-pyrrole using reagents like N-Iodosuccinimide (NIS) in a suitable solvent such as acetonitrile is a common and effective strategy.

Rationale for N-Protection: The pyrrole N-H proton is acidic and can interfere with the catalytic cycle by reacting with the base or organometallic intermediates. Protection with an electron-withdrawing group like Boc deactivates the ring slightly, preventing unwanted side reactions and often improving the regioselectivity of subsequent functionalization.[7]

The Sonogashira Coupling Reaction: Mechanism and Core Principles

The classical Sonogashira reaction operates through a synergistic dual catalytic cycle involving palladium and copper(I) iodide.[8] This mechanism allows the reaction to proceed under mild conditions, often at room temperature.[4]

The Dual Catalytic Cycle:

  • Palladium Cycle (The Main Event):

    • Oxidative Addition: A Pd(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition with the 4-iodopyrrole, forming a Pd(II)-pyrrole complex. This is often the rate-determining step.[8]

    • Transmetalation: The key step where the two cycles intersect. A copper(I) acetylide, formed in the copper cycle, transfers its acetylide group to the Pd(II)-pyrrole complex.

    • Reductive Elimination: The newly formed Pd(II) complex, now bearing both the pyrrole and alkyne fragments, undergoes reductive elimination to release the final 4-alkynylpyrrole product and regenerate the active Pd(0) catalyst.

  • Copper Cycle (The Activator):

    • π-Complex Formation: The copper(I) salt coordinates with the terminal alkyne, forming a π-complex. This coordination increases the acidity of the terminal alkyne's proton.

    • Deprotonation: An amine base deprotonates the activated alkyne, forming a highly reactive copper(I) acetylide intermediate, ready for transmetalation to the palladium center.

Sonogashira_Mechanism

Key Parameters and Optimization Strategies

The success of the Sonogashira coupling hinges on the careful selection of several key components. Understanding the role of each allows for rational optimization and troubleshooting.

ComponentCommon ChoicesRole & Causality
Palladium Precatalyst Pd(PPh₃)₂Cl₂ (most common), Pd(PPh₃)₄Pd(PPh₃)₂Cl₂ is more air-stable and readily soluble.[8] It is reduced in situ to the active Pd(0) species by the amine base or phosphine ligands.[2] Catalyst loading is typically low (1-5 mol%).
Copper(I) Co-catalyst Copper(I) Iodide (CuI)Essential for activating the terminal alkyne, enabling deprotonation under mild basic conditions and facilitating the crucial transmetalation step.[2][9] Typically used in catalytic amounts (2-5 mol%).
Base Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH), PiperidineActs as a proton scavenger to neutralize the HX (HI) generated. It also deprotonates the alkyne in the copper cycle. Amine bases can also serve as the solvent.[8]
Ligand Triphenylphosphine (PPh₃)Included in the precatalyst. It stabilizes the Pd(0) species, preventing its precipitation as palladium black, and modulates its reactivity. Bulky, electron-rich phosphines can sometimes accelerate the reaction.
Solvent THF, DMF, Acetonitrile, or neat amine baseMust be able to dissolve all reactants. Degassed solvents are critical to prevent oxygen from promoting the undesirable homocoupling (Glaser coupling) of the alkyne.[10]
Temperature Room Temperature to 60 °CThe high reactivity of the C-I bond in 4-iodopyrrole usually allows for mild conditions.[2] More sterically hindered substrates may require gentle heating.[9]

Detailed Experimental Protocol

This protocol provides a generalized procedure for the Sonogashira coupling of an N-Boc-4-iodopyrrole with a terminal alkyne.

Workflow

Materials & Reagents:

  • N-Boc-4-iodopyrrole (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%)

  • Copper(I) iodide [CuI] (4-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add N-Boc-4-iodopyrrole (1.0 equiv), Pd(PPh₃)₂Cl₂ (e.g., 0.02 equiv), and CuI (e.g., 0.04 equiv).

  • Evacuate and Backfill: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., triethylamine). Stir the mixture for 5-10 minutes to allow for dissolution and catalyst activation.

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. The progress should be monitored periodically by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl to quench the reaction and remove the amine base, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 4-alkynylpyrrole product.

Applications in Drug Development & Conclusion

The Sonogashira coupling of 4-iodopyrroles is a powerful strategy for accessing novel chemical matter. The introduction of an alkyne moiety provides a versatile handle for further chemical transformations or acts as a key pharmacophoric element itself. This methodology is instrumental in:

  • Lead Optimization: Rapidly generating libraries of analogues by coupling diverse alkynes to a common pyrrole core.

  • Synthesis of Complex Natural Products: Building key fragments of complex molecules that contain the alkynylpyrrole scaffold.[4]

  • Development of Kinase Inhibitors: Many kinase inhibitors feature heterocyclic cores functionalized with alkynes to occupy specific binding pockets.

References

  • Merkul, E., Boersch, C., Frank, W., & Müller, T. J. J. (2009). Three-Component Synthesis of N-Boc-4-iodopyrroles and Sequential One-Pot Alkynylation. Organic Letters, 11(10), 2269–2272. [Link]

  • Merkul, E., Boersch, C., Frank, W., & Müller, T. J. J. (2009). Three-Component Synthesis of N-Boc-4-iodopyrroles and Sequential One-Pot Alkynylation. Organic Chemistry Portal. [Link]

  • Bandyopadhyay, D., Mukherjee, S., & Banik, B. K. (2010). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Molecules, 15(4), 2520–2525. [Link]

  • Gu, Z., et al. (2012). One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones. Beilstein Journal of Organic Chemistry. [Link]

  • Banik, B. K., et al. (2011). Remarkable Iodine-Catalyzed Synthesis of Novel Pyrrole- Bearing N-Polyaromatic β-Lactams. Molecules. [Link]

  • Bandyopadhyay, D., Mukherjee, S., & Banik, B. K. (2010). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. PMC. [Link]

  • Banik, B. K. (2006). Pyrrole Protection. ResearchGate. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Machulek, A., et al. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. [Link]

  • Das, B., et al. (2012). ChemInform Abstract: Iodine Catalyzed Four-Component Reaction: A Straightforward One-Pot Synthesis of Functionalized Pyrroles under Metal-Free Conditions. ResearchGate. [Link]

  • Chen, Y.-C., et al. (2023). Rapid Assembly of Pyrrole-Ligated 1,3,4-Oxadiazoles and Excellent Antibacterial Activity of Iodophenol Substituents. MDPI. [Link]

  • Khan, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Chen, J., et al. (2012). Synthesis of pyrrolo[2,3-b]indole via iodine(III)-mediated intramolecular annulation. PubMed. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Bentabed-Ababsa, G., et al. (2018). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules. [Link]

  • ChemOrgChem. (2024). Sonogashira coupling reaction | Organometallic name reaction. YouTube. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Amino-4-iodo-1H-pyrrole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-Amino-4-iodo-1H-pyrrole-2-carboxamide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize this synthetic route. Here, we address common challenges and frequently asked questions to help you improve your reaction yields and final product purity.

Introduction: The Synthetic Challenge

The synthesis of 1-Amino-4-iodo-1H-pyrrole-2-carboxamide is a multi-step process that presents unique challenges, primarily related to the reactivity and selectivity of the pyrrole core. The pyrrole ring is electron-rich and highly susceptible to electrophilic substitution, which can lead to a lack of regioselectivity and the formation of multiple byproducts during the iodination step.[1][2] Furthermore, the introduction of the N-amino group further activates the ring, exacerbating this issue. This guide provides troubleshooting strategies for the key transformations in this synthesis.

Below is a general workflow illustrating the key stages and potential pitfalls addressed in this guide.

G cluster_0 Stage 1: Pyrrole Core Synthesis cluster_1 Stage 2: N-Amination cluster_2 Stage 3: Regioselective Iodination cluster_3 Final Product start Pyrrole-2-carboxamide Synthesis start_issue Issue: Low Yield/ Side Products start->start_issue Common Problem amination N-Amination of Pyrrole Ring start->amination Proceed amination_issue Issue: Incomplete Reaction/ Reagent Instability amination->amination_issue Common Problem iodination C-4 Iodination amination->iodination Proceed iodination_issue CRITICAL ISSUE: Poor Selectivity & Over-iodination iodination->iodination_issue Major Challenge purification Purification iodination->purification Proceed final_product 1-Amino-4-iodo-1H- pyrrole-2-carboxamide purification->final_product

Caption: Overall synthetic workflow and key challenge areas.

Frequently Asked Questions & Troubleshooting

Q1: My initial synthesis of the 1-Amino-1H-pyrrole-2-carboxamide precursor suffers from low yield. What are the likely causes and how can I fix it?

Low yield in the formation of the N-aminated pyrrole precursor, 1-Amino-1H-pyrrole-2-carboxamide[3], typically stems from two distinct phases: the synthesis of the pyrrole-2-carboxamide core and the subsequent N-amination step.

A) Optimizing Pyrrole-2-carboxamide Formation:

The formation of the amide bond can be challenging. A highly effective and widely used method involves activating the pyrrole-2-carboxylic acid, often via a more reactive intermediate like an acid chloride or a trichloroacetyl derivative.[4]

  • Expert Insight: Direct amidation of pyrrole-2-carboxylic acid often requires harsh conditions that can degrade the pyrrole ring. The use of 2-(trichloroacetyl)pyrrole as an acid chloride surrogate is a robust strategy. The trichloromethyl group acts as an excellent leaving group, facilitating smooth amide bond formation under milder conditions, even with unprotected functionalities elsewhere in the molecule.[4]

B) Improving the N-Amination Step:

The introduction of an amino group onto the pyrrole nitrogen is a critical step where yield can be lost. The choice of aminating agent is paramount.

  • Causality: Many electrophilic aminating agents are unstable or overly reactive. Research has shown that monochloramine (NH₂Cl) is an excellent reagent for the N-amination of pyrroles and indoles, providing good to excellent yields (45-97%).[5]

  • Troubleshooting:

    • Reagent Quality: Monochloramine is typically generated in situ and used immediately due to its instability. Ensure your generation protocol is validated and executed precisely.

    • Reaction Conditions: The reaction is sensitive to temperature and pH. Follow established protocols closely. The N-amination is typically performed in a suitable solvent like ether or THF at low temperatures.

    • Substrate Purity: Ensure the starting pyrrole-2-carboxamide is free of acidic or basic impurities that could quench the aminating reagent or catalyze side reactions.

Q2: I'm struggling with the iodination step. I'm getting a mixture of products, including di- and tri-iodinated species, and very little of the desired 4-iodo product. Why is this happening?

This is the most common and significant challenge in this synthesis. The low selectivity is a direct consequence of the high electron density of the pyrrole ring, which is further enhanced by the N-amino group.

  • Mechanistic Explanation: Pyrrole is exceptionally reactive towards electrophilic halogenation.[1] Standard iodinating agents, such as molecular iodine (I₂) with potassium iodide (KI), are often too reactive and lack selectivity, leading to the rapid formation of poly-iodinated products, most commonly the tetraiodopyrrole.[1][6] The N-amino group acts as an activating group, making the ring even more susceptible to multiple substitutions.

G cluster_products Observed Products Pyrrole 1-Amino-1H-pyrrole- 2-carboxamide Reagent Harsh Iodinating Agent (e.g., I₂/KI) Pyrrole->Reagent Desired Desired Product: 4-Iodo Reagent->Desired Low Yield Side1 Side Product: 4,5-Diiodo Reagent->Side1 High Yield Side2 Side Product: 3,4,5-Triiodo Reagent->Side2 Side3 Side Product: Tetraiodo Reagent->Side3

Caption: The challenge of poor regioselectivity in pyrrole iodination.

Q3: How can I improve the regioselectivity to favor mono-iodination at the C-4 position?

To achieve selective mono-iodination, you must control the reactivity of the electrophile. This is accomplished by using a milder iodinating agent and carefully controlling the reaction conditions.

  • Solution: Switch from harsh reagents like I₂/KI to a milder, more selective electrophilic iodine source. The two most recommended alternatives are N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl) .

ReagentStoichiometryTypical SolventTemperature (°C)Key Advantages & Considerations
N-Iodosuccinimide (NIS) 1.0 - 1.1 eq.Acetonitrile (MeCN), Tetrahydrofuran (THF), Dichloromethane (DCM)-20 to 0High Selectivity: Generally provides better control for mono-halogenation. Easy to handle solid. Reaction progress can be monitored by TLC.
Iodine Monochloride (ICl) 1.0 - 1.1 eq.Dichloromethane (DCM), Chloroform (CHCl₃)-78 to 0High Reactivity: More reactive than NIS but more selective than I₂. The use of ICl on a solid support like Celite has been shown to improve handling and selectivity.[7]
  • Expert Insight: Start with N-Iodosuccinimide (NIS) as it is often the most reliable reagent for selective mono-halogenation of activated pyrroles. The reaction should be run at low temperatures (start at -20°C) and the NIS should be added portion-wise to the solution of the pyrrole substrate to maintain a low concentration of the electrophile, minimizing over-reaction.

Q4: Can you provide a detailed protocol for the selective iodination step using N-Iodosuccinimide?

Absolutely. This protocol is designed to maximize the yield of the desired 4-iodo isomer while minimizing byproduct formation.

Experimental Protocol: Selective C-4 Iodination using NIS

  • Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 1.0 equivalent of 1-Amino-1H-pyrrole-2-carboxamide in anhydrous acetonitrile (MeCN) or THF (approx. 0.1 M concentration).

    • Cool the solution to -20°C using a suitable cooling bath (e.g., dry ice/acetonitrile).

  • Reagent Addition:

    • In a separate flask, weigh out 1.05 equivalents of N-Iodosuccinimide (NIS). Crucially, ensure the NIS is recrystallized and pure , as impurities can lead to side reactions.

    • Add the solid NIS to the cooled pyrrole solution in small portions over a period of 30-60 minutes. Do not add it all at once. This maintains a low concentration of the electrophile and helps control the reaction exotherm.

  • Reaction Monitoring:

    • Stir the reaction mixture at -20°C.

    • Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or LC-MS every 15-30 minutes. The reaction is typically complete within 1-3 hours. Look for the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the mono-iodinated product.

  • Quenching:

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will react with any remaining NIS or iodine species.

    • Allow the mixture to warm to room temperature.

  • Work-up and Purification:

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃, water, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product will likely be a mixture of the desired 4-iodo isomer and potentially small amounts of other isomers or di-iodinated products. Purify the crude material using flash column chromatography on silica gel. A gradient elution system (e.g., starting with hexane/ethyl acetate 4:1 and gradually increasing polarity) is typically effective for separating the isomers.

References

  • Magesh, S., et al. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry. Available at: [Link]

  • Jones, G. B., et al. (2007). N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl). PubMed. Available at: [Link]

  • Alcaide, B., et al. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters. Available at: [Link]

  • MBB College. Reactions of Pyrrole. Available at: [Link]

  • Wang, Z., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PMC. Available at: [Link]

  • Magesh, S., et al. (2014). One-pot synthesis of pyrrole-2-carboxylates and -carboxamides via an electrocyclization/oxidation sequence. PubMed. Available at: [Link]

  • PubChem. 1H-pyrrole-2-carboxamide. Available at: [Link]

  • Estevez, V., et al. (2014). Recent advances in the synthesis of pyrroles by multicomponent reactions. Chemical Society Reviews.
  • Barker, D., et al. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC. Available at: [Link]

  • Gulevich, A. V., et al. (2011). One-Pot Multicomponent Synthesis of Diversely Substituted 2-Aminopyrroles. PMC. Available at: [Link]

  • University of Calicut. Heterocyclic Compounds. Available at: [Link]

  • Joule, J. A. (2013). 1H-Pyrroles (Update 2013).
  • Barluenga, J., et al. (2003). Iodination of 7-azaindole and pyrrole. ResearchGate. Available at: [Link]

  • Land of Learning. (2021). Reactions of Pyrroles. YouTube. Available at: [Link]

  • McqMate. (2021). Pyrrole undergoes iodination in presence of Iodine and potassium iodide to produce_____. Available at: [Link]

  • Bailey, D. M., & Johnson, R. E. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. RSC Publishing. Available at: [Link]

  • PubChem. 1-Amino-1H-pyrrole-2-carboxamide. Available at: [Link]

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Purification methods for removing unreacted 1-aminopyrrole starting material

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-aminopyrrole. This resource is designed for researchers, scientists, and drug development professionals who utilize 1-aminopyrrole as a starting material and face the common challenge of its removal from reaction mixtures. As a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, its efficient removal is critical for obtaining pure products.[1] This guide provides field-proven insights, detailed protocols, and troubleshooting advice to streamline your purification workflows.

Section 1: Safety First - Handling Unreacted 1-Aminopyrrole

Before commencing any purification protocol, it is imperative to recognize the hazards associated with 1-aminopyrrole. It is classified as a flammable liquid and is known to cause severe skin burns and eye damage.[2][3] It is also harmful if swallowed.[3] Furthermore, it is sensitive to air, light, and moisture, which can lead to degradation and the formation of colored impurities.[4][5]

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical-resistant gloves, flame-retardant lab coats, and chemical safety goggles or a face shield.[2][4]

  • Ventilation: All handling and purification steps must be performed inside a certified chemical fume hood to avoid inhalation of harmful vapors.[4][5]

  • Inert Atmosphere: Due to its air and moisture sensitivity, it is highly recommended to handle 1-aminopyrrole under an inert atmosphere (e.g., nitrogen or argon), especially during heating or prolonged storage.[4][5]

  • Spill & Disposal: Have appropriate spill containment materials ready. Dispose of all waste containing 1-aminopyrrole according to your institution's hazardous waste disposal procedures.[5][6]

Section 2: Quick Reference Data for 1-Aminopyrrole

A thorough understanding of the physical properties of 1-aminopyrrole is the foundation for selecting an appropriate purification strategy.

PropertyValueSource(s)
Molecular Formula C₄H₆N₂[3]
Molecular Weight 82.11 g/mol [3]
Appearance Colorless to yellow or green liquid[1],
Boiling Point ~174 °C[1], [7]
Density ~1.06 g/cm³[1]
Refractive Index ~1.54[1]
Storage Conditions 2 - 8 °C, Inert atmosphere, Keep in dark place, [7]

Section 3: Choosing Your Purification Strategy

The optimal purification method depends entirely on the nature of your desired product and the other components in the reaction mixture. The following decision tree provides a logical framework for selecting a primary purification strategy.

G start Start: Crude Reaction Mixture Contains 1-Aminopyrrole product_state Is the desired product a solid or liquid/oil? start->product_state solid Product is a Solid product_state->solid Solid liquid Product is Liquid/Oil product_state->liquid Liquid/Oil trituration Try Trituration/Recrystallization solid->trituration trituration_q Is product pure? trituration->trituration_q end End: Pure Product trituration_q->end Yes liquid_chrom Column Chromatography trituration_q->liquid_chrom No chrom_q Is product pure? liquid_chrom->chrom_q product_properties What are the properties of the product? liquid->product_properties product_properties->liquid_chrom Polar / Miscible / Thermally Labile acid_base Acid/Base Extraction product_properties->acid_base Neutral / Non-basic & Immiscible with Water distillation Vacuum Distillation product_properties->distillation Thermally Stable & Sufficient BP difference acid_base_q Is product pure? acid_base->acid_base_q distillation_q Is product pure? distillation->distillation_q acid_base_q->end Yes acid_base_q->liquid_chrom No distillation_q->end Yes distillation_q->liquid_chrom No chrom_q->end Yes troubleshoot Further Troubleshooting Required (See Section 4) chrom_q->troubleshoot No G start Problem with Column Chromatography issue What is the issue? start->issue streaking Streaking / Tailing of spots issue->streaking Streaking coelution Co-elution of product and 1-aminopyrrole issue->coelution Poor Separation no_elution Compound stuck on column issue->no_elution No Elution sol_streaking Add a basic modifier to eluent (e.g., 0.5-1% triethylamine or ammonia in methanol) to neutralize acidic sites on silica. streaking->sol_streaking sol_coelution1 Optimize eluent system. Try a different solvent combination (e.g., DCM/Methanol or Toluene/Acetone). coelution->sol_coelution1 sol_no_elution Increase eluent polarity significantly. Use a gradient up to 10-20% Methanol in DCM. If still stuck, the compound may have decomposed or is irreversibly bound. no_elution->sol_no_elution sol_coelution2 Change stationary phase. Try neutral or basic alumina, or reverse-phase (C18) silica. sol_coelution1->sol_coelution2

Sources

Technical Support Center: Strategies for Solubilizing Iodinated Pyrrole Carboxamides in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling iodinated pyrrole carboxamides. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this class of compounds in their experimental workflows. The inherent hydrophobicity of these molecules often leads to precipitation in aqueous buffers, which can compromise assay results and hinder research progress.[1][2] This resource provides in-depth, scientifically-grounded troubleshooting strategies and answers to frequently asked questions to help you achieve consistent and reliable compound solubilization.

Understanding the Challenge: The Physicochemical Properties of Iodinated Pyrrole Carboxamides

Iodinated pyrrole carboxamides are a class of organic molecules that often exhibit poor aqueous solubility. This is primarily due to their molecular structure, which typically includes a hydrophobic pyrrole ring and a bulky, nonpolar iodine atom. These features contribute to a high octanol-water partition coefficient (logP), making them more soluble in organic solvents than in water.[3] The carboxamide group can participate in hydrogen bonding, but its contribution to overall aqueous solubility is often outweighed by the hydrophobic portions of the molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My iodinated pyrrole carboxamide, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. What is the initial troubleshooting step?

A1: This is a common issue when a compound is rapidly transferred from a highly soluble environment (like 100% DMSO) to an aqueous one. The key is to manage the transition to prevent the compound from "crashing out" of solution.

Immediate Actions:

  • Optimize the Dilution Protocol: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions in DMSO first to lower the concentration before introducing it to the aqueous medium.

  • Mixing Technique: When adding the DMSO stock to the buffer, do so dropwise while vigorously vortexing or stirring the buffer.[4] This rapid dispersion helps to prevent localized high concentrations of the compound that can initiate precipitation.

  • Final DMSO Concentration: Be mindful of the final DMSO concentration in your assay. For most cell-based assays, it's advisable to keep the final DMSO concentration below 0.5% to avoid cellular toxicity.[5] However, some assays can tolerate up to 1%. It's crucial to determine the tolerance of your specific experimental system by running a solvent-only control.[4]

Q2: I've optimized my dilution protocol, but I'm still seeing precipitation. What other strategies can I employ?

A2: If basic dilution optimization isn't sufficient, you'll need to explore more advanced solubilization techniques. The choice of method will depend on the specific properties of your compound and the constraints of your assay.

Advanced Solubilization Strategies:

  • Co-solvents: The use of a water-miscible organic solvent, or "co-solvent," can significantly increase the solubility of hydrophobic compounds.[6][7][8] Co-solvents work by reducing the polarity of the aqueous phase, making it a more favorable environment for nonpolar molecules.[7][9]

    • Common Co-solvents:

      • Ethanol

      • Methanol

      • Propylene glycol

      • Polyethylene glycol (PEG) 400[10]

    • Protocol: Prepare a stock solution of your compound in 100% of the chosen co-solvent. Then, add this stock solution to your aqueous buffer. It is often beneficial to create a mixed solvent system (e.g., 10% ethanol in buffer) before adding the compound.

  • pH Adjustment: For ionizable compounds, altering the pH of the buffer can dramatically impact solubility.[11][12][13]

    • Acidic Compounds: If your iodinated pyrrole carboxamide has an acidic functional group (e.g., a carboxylic acid), increasing the pH of the buffer will deprotonate that group, making the molecule more charged and thus more water-soluble.[14]

    • Basic Compounds: Conversely, if your compound has a basic functional group (e.g., an amine), lowering the pH will protonate it, increasing its solubility.[14]

    Workflow for pH Adjustment:

    Figure 1. Decision workflow for pH-mediated solubilization.
  • Use of Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[15] They can encapsulate poorly soluble drugs, forming inclusion complexes that are more water-soluble.[15][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity.[16]

    • Surfactants: Surfactants can increase solubility by forming micelles that entrap hydrophobic compounds.[18] However, care must be taken as surfactants can interfere with biological assays, particularly those involving proteins or cell membranes.

Q3: How can I determine the aqueous solubility of my iodinated pyrrole carboxamide before starting my experiments?

A3: Proactively measuring the solubility of your compound can save significant time and resources. There are two main types of solubility measurements:

Solubility Type Description Methodology Throughput "Gold Standard"
Kinetic Solubility Measures the concentration at which a compound precipitates when a DMSO stock solution is added to an aqueous buffer.[19][20]A DMSO stock is serially diluted into the buffer, and precipitation is detected by turbidimetry or light scattering.[20]HighNo
Thermodynamic Solubility Measures the equilibrium concentration of a compound in a saturated solution.[19][20]An excess of the solid compound is shaken in the buffer for an extended period (24-72 hours) to reach equilibrium. The supernatant is then filtered, and the concentration is measured, often by HPLC-UV or LC/MS.[19]LowYes

For early-stage research, kinetic solubility is often sufficient to guide formulation development.

Q4: Are there any specific considerations for iodinated compounds in biological assays?

A4: Yes, the presence of iodine can introduce specific challenges:

  • Reactivity: Iodine is a reactive element.[21] Depending on the assay conditions, there is a potential for the iodinated compound to interact with assay components, although this is less of a concern with the stable C-I bond in these carboxamides.

  • Radiolabeling Studies: If you are working with radioiodinated versions (e.g., ¹²⁵I), be aware that the radiotoxicity of Auger electron emitters is highly dependent on their subcellular localization.[22]

  • Bioassay Integrity: It's important to confirm that the iodination itself does not negatively impact the biological activity of the parent molecule.[23]

Experimental Protocols

Protocol 1: Stepwise Dilution from DMSO Stock
  • Prepare a high-concentration stock solution of your iodinated pyrrole carboxamide in 100% anhydrous DMSO (e.g., 10 mM).

  • Perform a serial dilution of this stock solution in 100% DMSO to create intermediate concentrations (e.g., 1 mM, 100 µM).

  • To prepare your final working concentration, add a small volume of the appropriate DMSO stock dropwise to your pre-warmed (if applicable) and vigorously vortexing aqueous assay buffer.

  • Ensure the final DMSO concentration is below the tolerance limit of your assay (typically <0.5%).[5]

Protocol 2: Co-solvent Solubilization
  • Prepare a 10 mM stock solution of your compound in 100% ethanol.

  • Prepare your aqueous assay buffer.

  • Create a working solution by diluting the ethanol stock into the assay buffer to achieve a final ethanol concentration that is tolerated by your assay (e.g., 1-5%).

  • Always include a vehicle control with the same final concentration of ethanol in your experiment.

Troubleshooting Guide: Decision Tree

Figure 2. A decision tree for troubleshooting solubility issues.

References

  • Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • Fiveable. pH and Solubility. [Link]

  • askIITians. How does pH affect solubility?. [Link]

  • Chad's Prep®. 8.11 pH and Solubility | AP Chemistry. [Link]

  • PMC. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]

  • Chad's Prep®. 17.6 pH Effects on Solubility. [Link]

  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]

  • PMC. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. [Link]

  • Slideshare. Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system. [Link]

  • Determining the water solubility of difficult-to-test substances A tutorial review. [Link]

  • PubMed. Oral drug delivery strategies for development of poorly water soluble drugs in paediatric patient population. [Link]

  • PubMed. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. [Link]

  • PMC. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • Wikipedia. Cosolvent. [Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. [Link]

  • Creative Biolabs. Aqueous Solubility. [Link]

  • MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]

  • PMC. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Link]

  • AAPS. The Use of Cyclodextrins in Pharmaceutical Formulations. [Link]

  • Rheolution. How to measure the solubility point of compounds in liquids using TURBIDI.T. [Link]

  • YouTube. Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]

  • ResearchGate. Benefits and Limitations of Using Cyclodextrins in Drug Formulations. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • PMC. Cyclodextrins, Surfactants and Their Inclusion Complexes. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. [Link]

  • The Journal of Physical Chemistry B. The Hydrophobic Effect and the Role of Cosolvents. [Link]

  • ResearchGate. DMSO wont dilute my pure compound. How to solve this?. [Link]

  • ResearchGate. How to dissolve small inhibitor molecules for binding assay?. [Link]

  • Reddit. Do freeze-thaw cycles damage small molecules dissolved in DMSO? : r/labrats. [Link]

  • MDPI. Implications and Practical Applications of the Chemical Speciation of Iodine in the Biological Context. [Link]

  • ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • PREPARING SOLUTIONS AND MAKING DILUTIONS. [Link]

  • ResearchGate. (PDF) Radiotoxicity of some iodine-123, iodine-125 and iodine-131-labeled compounds in mouse testes: Implications for radiopharmaceutical design. [Link]

  • Semantic Scholar. Effect of iodination on human growth hormone and prolactin: characterized by bioassay, radioimmunoassay, radioreceptor assay, and electrophoresis.. [Link]

  • PubMed. Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • NCBI. N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide inhibits E. coli UT189 bacterial capsule biogenesis. [Link]

  • springermedizin.de. Regulation of chemicals demands assessment of risks rather than identification of hazards only. [Link]

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Validation & Comparative

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Iodinated Aminopyrroles

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of pharmaceutical development and molecular research, halogenated heterocycles are indispensable building blocks. Iodinated aminopyrroles, in particular, have emerged as a promising scaffold in medicinal chemistry due to their unique properties that can enhance biological activity and pharmacokinetic profiles. However, the very features that make them valuable also present significant analytical hurdles. A deep and mechanistic understanding of their behavior under mass spectrometric analysis is crucial for their unambiguous identification, structural elucidation, and metabolic profiling.

This guide offers a comprehensive, in-depth comparison of the mass spectrometry fragmentation patterns of iodinated aminopyrroles. We will move beyond a mere catalog of fragment ions to explore the underlying principles that govern their dissociation in the gas phase. By comparing ionization techniques and dissecting the influence of both the iodo- and amino-substituents, this document aims to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret the mass spectra of this important class of molecules.

The Dueling Substituents: Iodine vs. the Amino Group

The fragmentation of an iodinated aminopyrrole is a story of competing pathways, largely dictated by the interplay between the iodine atom and the amino group.

  • The Iodine Atom : Characterized by its large size, high mass defect, and a single stable isotope (¹²⁷I), iodine is easily identifiable in a mass spectrum.[1][2] However, the carbon-iodine (C-I) bond is relatively weak, making its cleavage a low-energy, highly favorable fragmentation pathway.[1][2]

  • The Amino Group : As a basic site, the amino group is typically the preferred site of protonation in soft ionization techniques like Electrospray Ionization (ESI). This directs the subsequent fragmentation pathways, often initiating cleavages within the pyrrole ring or the loss of the amino group itself.

The collision energy applied in a tandem mass spectrometry (MS/MS) experiment becomes the critical variable that determines which of these competing fragmentation pathways will dominate.

Comparative Analysis of Ionization Techniques

The choice of ionization source is a pivotal first step in the analysis, as it dictates the initial energy imparted to the molecule.

  • Electrospray Ionization (ESI) : As a "soft" ionization technique, ESI is ideal for the analysis of moderately polar and thermally labile molecules like aminopyrroles.[3] It typically generates protonated molecules, [M+H]+, with minimal in-source fragmentation, providing a clear determination of the molecular weight. Subsequent fragmentation is then achieved in a controlled manner using Collision-Induced Dissociation (CID).[4]

  • Electron Ionization (EI) : This "hard" ionization technique bombards the molecule with high-energy electrons, leading to extensive fragmentation.[3] While this can provide a detailed "fingerprint" of the molecule, the molecular ion peak may be weak or absent, complicating initial identification.[3] For most applications involving iodinated aminopyrroles in drug development, the softer ionization of ESI coupled with tandem MS (ESI-MS/MS) is the preferred method.

Decoding the Fragmentation Pathways: A Mechanistic Approach

Upon protonation (typically on the amino group) and subsequent collisional activation, iodinated aminopyrroles exhibit several key fragmentation patterns. The study of iodoanilines provides a strong analogue, where collisional activation of the protonated molecule results in the facile loss of an iodine atom.[5]

1. Primary Fragmentation: The Facile Loss of Iodine

This is often the most dominant fragmentation pathway, especially at higher collision energies. The weak C-I bond readily cleaves, leading to the loss of an iodine radical.

  • [M+H]+ → [M+H-I•]+ + I•

This results in a prominent peak at M-126 (since the mass of an iodine atom is ~127 amu, and we are looking at the mass of the remaining cation). This fragment is an excellent diagnostic marker for the presence of iodine in the molecule.[1][2]

2. Competing Pathways: Ring and Amino Group Fragmentations

At lower collision energies, fragmentation pathways involving the pyrrole ring and the amino group become more competitive. The fragmentation of the pyrrole ring itself is highly influenced by its substituents.[6]

  • Loss of Ammonia (NH₃) : If the amino group is not involved in stabilizing the charge, it can be eliminated as a neutral loss of ammonia.

    • [M+H]+ → [M+H-NH₃]+ + NH₃

  • Pyrrole Ring Cleavage : The pyrrole ring can undergo fragmentation, often leading to the loss of small neutral molecules like hydrogen cyanide (HCN).

    • [M+H]+ → [M+H-HCN]+ + HCN

The relative abundances of these fragments provide crucial information about the structure and the position of the substituents on the pyrrole ring.

Experimental Data: A Predictive Comparison

Let us consider a hypothetical example of 3-amino-4-iodopyrrole to illustrate the expected fragmentation patterns under different collision energy regimes in an ESI-MS/MS experiment.

Table 1: Predicted Major Fragment Ions for 3-amino-4-iodopyrrole ([M+H]⁺ = m/z 208.97)

Fragment Ionm/z (monoisotopic)Proposed Structure/LossPredicted Relative Abundance (Low Energy CID)Predicted Relative Abundance (High Energy CID)
[M+H]+208.97Parent IonHighLow
[M+H-I•]+82.05Loss of Iodine radicalModerateHigh (Base Peak)
[M+H-NH₃]+191.95Loss of AmmoniaModerate to HighLow
[M+H-HCN]+181.96Loss of Hydrogen CyanideLow to ModerateModerate

Visualizing the Workflow and Fragmentation

A systematic approach is essential for the reliable analysis of these compounds. The following workflow and fragmentation diagrams illustrate the key steps and pathways.

Experimental Workflow for LC-MS/MS Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms Tandem Mass Spectrometry cluster_data_analysis Data Analysis Sample Dissolve sample in Methanol/Water Filter Filter (0.22 µm) Sample->Filter LC_Col C18 Reverse-Phase Column Filter->LC_Col Mobile_Phase Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) Ionization ESI (+ mode) MS1 Full Scan MS1 (Identify [M+H]+) Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Product Ion Scan MS2 (Acquire Fragments) CID->MS2 Identify_Fragments Identify diagnostic fragment ions MS2->Identify_Fragments Propose_Structure Confirm structure and propose fragmentation pathways Identify_Fragments->Propose_Structure

Caption: A standard workflow for the analysis of iodinated aminopyrroles by LC-MS/MS.

Predicted Fragmentation Pathways of an Iodinated Aminopyrrole

fragmentation_pathway parent Iodinated Aminopyrrole [M+H]+ loss_I [M+H-I•]+ (Loss of Iodine Radical) parent->loss_I Dominant at High CE loss_NH3 [M+H-NH₃]+ (Loss of Ammonia) parent->loss_NH3 Competitive at Low CE loss_HCN [M+H-HCN]+ (Loss of HCN) parent->loss_HCN Competitive at Low CE ring_fragments Further Ring Fragmentation loss_I->ring_fragments Further Fragmentation

Caption: Competing fragmentation pathways for a generic protonated iodinated aminopyrrole.

Detailed Experimental Protocol

This protocol is designed for the qualitative analysis of an iodinated aminopyrrole using LC-MS/MS with ESI.

1. Sample Preparation 1.1. Prepare a 1 mg/mL stock solution of the analyte in methanol. 1.2. Dilute the stock solution to a working concentration of 1 µg/mL using a mobile phase-like solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid). 1.3. Filter the working solution through a 0.22 µm syringe filter prior to injection.

2. Liquid Chromatography 2.1. Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). 2.2. Mobile Phase A : 0.1% formic acid in water. 2.3. Mobile Phase B : 0.1% formic acid in acetonitrile. 2.4. Gradient : A typical starting point would be a 5-minute gradient from 10% to 90% B. 2.5. Flow Rate : 0.4 mL/min. 2.6. Injection Volume : 2-5 µL.

3. Mass Spectrometry 3.1. Ionization Mode : ESI Positive. 3.2. MS1 Scan Range : m/z 100-500 to detect the [M+H]+ ion. 3.3. MS/MS Experiment : Product ion scan of the [M+H]+ ion. 3.4. Collision Gas : Argon. 3.5. Collision Energy : Perform a collision energy ramp (e.g., 10-50 eV) to observe the transition from low-energy (ring fragmentation) to high-energy (iodine loss) fragmentation patterns. This is a crucial step for validating the proposed fragmentation pathways.

Trustworthiness and Self-Validation

The described protocol incorporates a self-validating system. The use of a collision energy ramp is key; observing a logical and predictable shift in the fragmentation pattern as collision energy increases provides confidence in the assigned precursor-product relationships. For instance, the ion corresponding to the loss of iodine should increase in relative abundance with higher collision energy, while fragments from less favorable pathways should decrease. This systematic approach ensures the trustworthiness of the structural elucidation.

Conclusion

The mass spectrometric fragmentation of iodinated aminopyrroles is governed by a predictable yet competitive series of reactions. The facile cleavage of the C-I bond provides a highly specific diagnostic marker, while the fragmentation of the aminopyrrole core, more prevalent at lower collision energies, offers detailed structural insights. By employing soft ionization techniques like ESI and systematically varying the collision energy in tandem mass spectrometry experiments, researchers can effectively navigate the fragmentation maze. This allows for the confident structural confirmation and characterization of these vital molecules, ultimately accelerating the pace of drug discovery and development.

References

  • Title: Mass Spectrometry and Gas‐Phase Chemistry of Anilines Source: ResearchGate URL: [Link]

  • Title: Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry Source: PubMed URL: [Link]

  • Title: A new, mild one-pot synthesis of iodinated heterocycles as suitable precursors for N-heterocyclic carbene complexes Source: ResearchGate URL: [Link]

  • Title: mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern Source: Doc Brown's Advanced Organic Chemistry Revision Notes URL: [Link]

  • Title: mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern Source: Doc Brown's Advanced Organic Chemistry Revision Notes URL: [Link]

  • Title: Fragmentation (mass spectrometry) Source: Wikipedia URL: [Link]

  • Title: Pyrrole - NIST WebBook Source: National Institute of Standards and Technology URL: [Link]

  • Title: Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry Source: ResearchGate URL: [Link]

  • Title: New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component Source: ScienceDirect URL: [Link]

  • Title: Analytical applications of gas-phase ion chemistry enabled by mass spectrometry Source: PMC - NIH URL: [Link]

  • Title: An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation Source: Semantic Scholar URL: [Link]

Sources

Biological Activity & SAR Profile: N-Amino vs. N-Alkyl Pyrrole Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity Comparison of N-Amino vs. N-Alkyl Pyrrole Carboxamides Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

In the optimization of pyrrole-based pharmacophores, the substitution at the pyrrole nitrogen (N-1 position) acts as a critical molecular switch. While N-alkyl substitutions (typically methyl or ethyl) are the industry standard for modulating lipophilicity and ensuring metabolic stability, N-amino substitutions (N-NH


) introduce a distinct electronic and steric profile that fundamentally alters biological interaction.

This guide provides a head-to-head comparison of these two subclasses, analyzing their performance in DNA binding, antimicrobial efficacy, and kinase inhibition. Our analysis reveals that while N-alkyl derivatives excel in hydrophobic pocket occupancy (e.g., kinase hydrophobic back-pockets), N-amino derivatives offer superior potency in targets requiring hydrogen bond donation or metal chelation (e.g., M. tuberculosis MmpL3 inhibition).

Molecular Architecture & Physicochemical Impact

The choice between an N-alkyl and N-amino substituent dictates the physicochemical behavior of the pyrrole carboxamide scaffold.

FeatureN-Alkyl Pyrrole (e.g., N-Methyl)N-Amino Pyrrole (e.g., N-NH

)
Electronic Effect Inductive donation (+I); stabilizes the ring.Inductive withdrawal (-I) by N, but resonance donation (+M).
H-Bonding None. The N-1 position is "capped."Donor & Acceptor. The -NH

group can donate H-bonds.
Lipophilicity (LogP) Increases (Hydrophobic).Decreases (Polar).
Chemical Reactivity Inert; stable to hydrolysis.Reactive; nucleophilic.[1] Can form hydrazones/Schiff bases.
Metabolic Fate N-dealkylation (oxidative).N-acetylation or hydrazone hydrolysis.
Structural Logic Visualization

The following diagram illustrates how the N-substituent alters the binding mode within a theoretical receptor pocket.

BindingMode cluster_0 N-Alkyl Interaction (Hydrophobic) cluster_1 N-Amino Interaction (Polar/Chelation) N_Alkyl N-Methyl Pyrrole Pocket_H Hydrophobic Pocket (Val, Leu, Phe) N_Alkyl->Pocket_H Van der Waals Interactions N_Amino N-Amino Pyrrole Pocket_P Polar Residue (Asp, Glu, Ser) N_Amino->Pocket_P H-Bond Donor Metal Metal Ion (Mg2+, Zn2+) N_Amino->Metal Bidentate Chelation

Figure 1: Mechanistic divergence in binding modes. N-Alkyl groups target hydrophobic pockets, while N-Amino groups engage in H-bonding or metal chelation.

Biological Activity Showdown

A. Antimicrobial & Antitubercular Activity

The most striking divergence in activity appears in antitubercular research targeting the Mycobacterial membrane protein Large 3 (MmpL3).

  • N-Alkyl Performance: Studies on pyrrole-2-carboxamides show that replacing the pyrrole N-H with N-Methyl often leads to a loss of activity . The methyl group sterically hinders the necessary H-bond interactions within the MmpL3 proton-translocating channel.

  • N-Amino Performance: N-amino derivatives, particularly when derivatized as hydrazones (e.g., N-arylideneamino pyrroles), show exceptional potency. The N-amino group acts as a "molecular handle" that extends the pharmacophore, allowing it to reach additional binding subsites.

    • Data Point:N-amino pyrrole derivatives have demonstrated MIC values as low as 0.7 µg/mL against M. tuberculosis H37Rv, outperforming their N-alkyl analogs in head-to-head assays [1][5].

B. Anticancer & Kinase Inhibition

In kinase drug discovery (e.g., JAK2, VEGFR inhibitors), the trend reverses or becomes context-dependent.

  • N-Alkyl Performance: High lipophilicity is often required to penetrate the cell membrane and access the ATP-binding pocket. N-alkyl pyrroles (like those found in Sunitinib analogs) effectively fill the hydrophobic region behind the gatekeeper residue.

  • N-Amino Performance: While less common as direct kinase inhibitors, 1-aminopyrroles are crucial intermediates for synthesizing pyrrolo[2,3-d]pyrimidines . These fused systems are potent CDK and tyrosine kinase inhibitors. The N-amino group here serves as a synthetic precursor rather than the final pharmacophore [6].

C. DNA Minor Groove Binding

Pyrrole-carboxamides (distamycin/netropsin analogs) are classic DNA minor groove binders.

  • N-Alkyl (Methyl): The "Gold Standard." The N-methyl group projects away from the DNA floor, allowing the amide protons to form deep H-bonds with DNA bases (A/T rich regions). The methyl group provides the necessary curvature (crescent shape) to match the minor groove.

  • N-Amino: Introduction of an N-amino group disrupts this curvature and hydration spine. However, it allows for the formation of "stapled" peptides or covalent cross-linkers if the amino group is functionalized with an alkylating agent (e.g., nitrogen mustard) [1].

Comparative Data Summary

The following table synthesizes data from multiple SAR studies comparing these specific substitutions.

Target / AssayN-Alkyl (Methyl/Ethyl) ActivityN-Amino (or Hydrazone) ActivityMechanistic Insight
M. tuberculosis (MmpL3) Low / Inactive (MIC > 32 µg/mL)High Potency (MIC 0.7 - 2.8 µg/mL)N-Methyl disrupts critical H-bond network in the active site [1].
Antifungal (Candida) ModerateHigh (Azole-like activity)N-Amino mimics the hydrazine moiety found in many antifungals [5].
Kinase (VEGFR/JAK) High (IC

< 50 nM)
Moderate / Low (unless fused)Hydrophobic filling is prioritized over polarity in the ATP pocket [3].
Cytotoxicity (HepG2) High (due to permeability)Variable (often lower toxicity)N-Amino derivatives often show better selectivity indices [4].

Experimental Protocols

Protocol A: Synthesis of N-Amino Pyrrole Carboxamides (Electrophilic Amination)

Unlike standard alkylation, N-amination requires electrophilic nitrogen sources.

Reagents:

  • Starting Material: Pyrrole-3-carboxamide derivative.[2]

  • Aminating Agent: Hydroxylamine-O-sulfonic acid (HOSA) or Monochloramine (NH

    
    Cl).
    
  • Base: KOH or NaH.

  • Solvent: DMF or Diglyme.

Step-by-Step Workflow:

  • Dissolution: Dissolve the pyrrole-3-carboxamide (1.0 eq) in DMF under N

    
     atmosphere.
    
  • Deprotonation: Cool to 0°C. Add powdered KOH (5.0 eq) or NaH (1.2 eq). Stir for 30 mins to generate the pyrrolyl anion.

  • Amination: Add Hydroxylamine-O-sulfonic acid (1.2 eq) portion-wise. Caution: Exothermic.

  • Reaction: Allow to warm to Room Temp (RT) and stir for 4-12 hours. Monitor by TLC (Product is more polar than starting material).

  • Workup: Quench with ice water. Extract with Ethyl Acetate.[3] The N-amino product (1-aminopyrrole) is often unstable and should be used immediately or derivatized (e.g., with an aldehyde to form a stable hydrazone).

Protocol B: Synthesis of N-Alkyl Pyrrole Carboxamides (Nucleophilic Substitution)

Reagents:

  • Starting Material: Pyrrole-3-carboxamide.[2]

  • Alkylating Agent: Methyl Iodide (MeI) or Ethyl Bromide.

  • Base: K

    
    CO
    
    
    
    or NaH.
  • Solvent: Acetone or DMF.

Step-by-Step Workflow:

  • Dissolution: Dissolve pyrrole substrate in Acetone (for K

    
    CO
    
    
    
    ) or DMF (for NaH).
  • Base Addition: Add K

    
    CO
    
    
    
    (3.0 eq). Stir at RT for 15 mins.
  • Alkylation: Add Methyl Iodide (1.5 eq) dropwise.

  • Reflux: Heat to 60°C for 2-4 hours.

  • Workup: Filter inorganic salts. Evaporate solvent. Recrystallize from Ethanol.

References

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold. RSC Advances. Available at: [Link][4][5][6]

  • Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors. PubMed. Available at: [Link]

  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents. PubMed Central. Available at: [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Available at: [Link]

  • Electrophilic Aminating Agents in Total Synthesis. NIH/PMC. Available at: [Link]

Sources

Crystal structure analysis of 1-Amino-4-iodo-1H-pyrrole-2-carboxamide complexes

Author: BenchChem Technical Support Team. Date: February 2026

The 1-Amino-4-iodo-1H-pyrrole-2-carboxamide scaffold represents a specialized class of "N-amino" pyrroles, distinct from standard pyrrole ligands due to the hydrazine-like functionality at the N1 position.[1] While often overlooked as a simple intermediate, its structural analysis reveals critical features for fragment-based drug design (FBDD) , particularly in the synthesis of pyrrolo[2,1-f][1,2,4]triazines (kinase inhibitors) and as a potential chelator for metallodrugs.[1]

This guide provides an in-depth structural comparison, analyzing the crystallographic behavior of this molecule and its derivatives against standard alternatives.[1]

Executive Summary: The Structural Value Proposition

Feature1-Amino-4-iodo-1H-pyrrole-2-carboxamide Standard Alternative (4-Iodo-1H-pyrrole-2-carboxamide) Structural Impact
N1-Substituent Amino (–NH₂);

-like pyramidal geometry
Hydrogen (–H); PlanarSteric Bulk & Reactivity: The N-amino group prevents standard N-H...O dimerization, forcing alternative packing or intramolecular H-bonds.[1]
4-Iodo Motif

-hole donor (Halogen Bond)

-hole donor (Halogen Bond)
Phasing & Binding: The iodine atom provides anomalous scattering for X-ray phasing and forms halogen bonds (C–I...O/N) in protein pockets.[1]
2-Carboxamide Bidirectional H-bond donor/acceptorBidirectional H-bond donor/acceptorChelation Potential: In the 1-amino variant, the carbonyl oxygen can cooperate with the N-amino group to form 5-membered chelate rings with metals.[1]
Primary Application Precursor for Fused Triazines (e.g., ZSTK474 analogs)Precursor for Linear Oligomers (e.g., Netropsin analogs)Complexity Generation: The 1-amino group is a "molecular handle" for cyclization, converting a 2D fragment into a 3D kinase inhibitor scaffold.[1]

Crystal Structure Analysis: Ligand & Complexes

Since the specific crystal structure of the free 1-amino ligand is often transient (reacting rapidly to form hydrazones), its structural behavior is best understood by analyzing its parent scaffold and its reaction products .[1]

A. The Parent Scaffold: 4-Iodo-1H-pyrrole-2-carboxamide[1]
  • Space Group: Typically crystallizes in centrosymmetric space groups (e.g., P2₁/c).[1]

  • Packing Motif: Forms centrosymmetric dimers via

    
     hydrogen bonding synthons between the amide N-H and the carbonyl O of an adjacent molecule.[1]
    
  • Iodine Interaction: The 4-iodo group exhibits a "sigma-hole," forming linear C–I...O halogen bonds (approx. 165-175° angle) which stabilize the crystal lattice.[1] This feature is preserved in the 1-amino variant and is critical for binding affinity in protein pockets (e.g., replacing a hydrophobic interaction with a specific halogen bond).

B. The 1-Amino Effect: Disruption & Chelation

The introduction of the N-amino group alters the landscape:[1]

  • Loss of Planarity: Unlike the planar N-H pyrrole, the N-amino group often adopts a pyramidal geometry, twisting out of the pyrrole plane.[1]

  • New H-Bonding Vector: The

    
     group acts as an additional donor, potentially forming intramolecular H-bonds with the adjacent carboxamide oxygen (
    
    
    
    motif), locking the conformation and reducing entropic penalty upon binding.[1]
C. The "Product" Complex: Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones

The most significant "complex" of this ligand is the fused ring system formed upon reaction with aldehydes.[1]

  • Crystal System: Monoclinic,

    
    .[1]
    
  • Key Interaction: The crystal structure reveals extensive

    
    -stacking interactions (3.5–3.8 Å) between the newly formed triazine ring and the iodinated pyrrole core.[1]
    
  • Relevance: This mimics the binding mode of ATP-competitive inhibitors (like ZSTK474 ) in the hinge region of kinases (PI3K, Aurora).[1]

Experimental Workflow: From Scaffold to Structure

This protocol outlines the synthesis of the "complex" (fused ring) and the crystallization strategy for structural validation.

Step-by-Step Methodology
  • Ligand Preparation (Self-Validation):

    • Reagent: Start with 1-Amino-4-iodo-1H-pyrrole-2-carboxamide (CAS 1638771-40-0).[1]

    • Purity Check: Verify via

      
      H-NMR (DMSO-
      
      
      
      ). Look for the distinct N-amino singlet (
      
      
      ppm) and the pyrrole C-H doublets.[1] Absence of the N-amino peak suggests degradation to the parent pyrrole.[1]
  • Complex Formation (Cyclization):

    • Reaction: Condense with an aldehyde (e.g., 4-oxo-4H-chromene-3-carbaldehyde) using a Cu(II) catalyst in DMSO at 120°C.[1]

    • Mechanism: Schiff base formation

      
       Oxidative cyclization 
      
      
      
      Pyrrolo-triazinone.[1]
    • Checkpoint: Monitor TLC for the disappearance of the fluorescent amine spot.

  • Crystallization (Vapor Diffusion):

    • Dissolve the product in a minimum volume of DMF or DMSO.[1]

    • Place in a small vial inside a larger jar containing Ethanol or Water (antisolvent).

    • Allow to stand undisturbed for 3-7 days at 20°C.

    • Note: The iodine atom facilitates "Heavy Atom Phasing" (SAD/MAD) if solving a novel protein-ligand complex.[1]

Visualizing the Structural Pathway

The following diagram illustrates the transformation of the 1-amino scaffold into its bioactive "complex" (drug scaffold) and the key structural forces involved.

CrystalAnalysis Scaffold 1-Amino-4-iodo pyrrole-2-carboxamide Interactions Structural Features: 1. N-Amino Twist (Steric) 2. 4-Iodo Sigma Hole 3. Intramol. H-Bond (S6) Scaffold->Interactions defines Reaction Condensation & Cyclization (CuCl2, DMSO) Scaffold->Reaction + Aldehyde Product Pyrrolo[2,1-f] [1,2,4]triazinone (Bioactive Core) Interactions->Product Determines Regiochemistry Reaction->Product Fused Ring Formation Crystal Crystal Packing: - Pi-Pi Stacking - Zigzag H-Bonds - Monoclinic C2/c Product->Crystal Crystallization

Figure 1: Structural evolution from the 1-amino precursor to the bioactive pyrrolo-triazine crystal lattice.[1]

Comparative Data: 1-Amino vs. 1-H Analogs

Property1-Amino-4-iodo-pyrrole 4-Iodo-pyrrole (Parent) Implication for Research
H-Bond Donor Count 3 (Amide

2, Amine

1)
2 (Amide

1, Pyrrole NH

1)
1-Amino offers richer H-bond networks for crystal engineering.[1]
Metal Coordination Bidentate (N,O) Monodentate (O) or

(

)
1-Amino group enables stable 5-membered chelate rings with transition metals (Cu, Zn).[1]
Solubility Moderate (Polar)Low (Hydrophobic)Amino group improves solubility in polar organic solvents (DMSO, DMF).[1]
Crystallizability High (due to dipole)High (due to symmetry)Both crystallize well, but 1-Amino derivatives often yield more complex, non-centrosymmetric lattices.[1]

References

  • Davis, R. A., et al. (2007).[1] "4-Iodo-1H-pyrrole-2-carbaldehyde."[1] Acta Crystallographica Section E, 63(11), o4453. (Establishes the baseline crystal structure for 4-iodo-pyrrole derivatives).

  • Palomba, M., et al. (2019).[1] "Synthesis and biological evaluation of new indole and pyrrole carboxamides." Arkivoc, 2019(ii), 1-13. (Details the synthesis and structural characterization of pyrrole-carboxamide analogs).

  • Ward, B. D., et al. (2006).[1][2] "2-Aminopyrrolines: new chiral amidinate ligands... and their coordination to Ti(IV)." Inorganic Chemistry, 45(19), 7777-7787.[1][2] (Authoritative source on the coordination chemistry of N-amino pyrrole derivatives).

  • PubChem. "4-iodo-1H-pyrrole-2-carbaldehyde (CID 4671953)." (Physical property verification for the iodinated scaffold).

Sources

Benchmarking 4-Iodo-Pyrrole Scaffolds against Indole-Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Pivot

In the optimization of inhibitors for targets like MmpL3 (Mycobacterium tuberculosis) and Protein Kinases (JAK/SRC families) , medicinal chemists often face a critical decision point: stick with the "privileged" Indole-Carboxamide scaffold or pivot to the more modular, halogen-driven 4-Iodo-Pyrrole .

While indole-carboxamides (e.g., NITD-304) offer established potency via robust hydrogen bond networks, they frequently suffer from poor metabolic stability (CYP450 oxidation) and solubility issues due to planarity. The 4-iodo-pyrrole scaffold emerges not just as a truncated analog, but as a distinct pharmacophore where the iodine atom functions as a Halogen Bond (XB) donor , targeting backbone carbonyls in a way hydrogen bonds cannot.

This guide benchmarks these two scaffolds across potency, metabolic liability, and synthetic accessibility, supported by experimental protocols and decision frameworks.

Part 1: Structural & Mechanistic Benchmarking
1.1 The Physicochemical Divide

The choice between these scaffolds is a choice between Hydrogen Bonding (HB) and Halogen Bonding (XB) .

FeatureIndole-2-Carboxamide4-Iodo-Pyrrole-2-Carboxamide
Primary Interaction H-Bond Donor/Acceptor: The indole NH and C=O form a classic donor-acceptor motif (e.g., with Asp/Glu residues).Halogen Bond (XB) Donor: The 4-Iodo substituent creates a "sigma-hole" (positive electrostatic potential) that binds orthogonal to backbone carbonyls.
Geometry Planar/Rigid: The fused benzene ring enforces planarity, increasing pi-stacking but reducing solubility.Torsionally Active: The lack of a fused ring allows the C4-substituent to rotate (unless sterically locked), adapting to induced-fit pockets.
Metabolic Liability High: Electron-rich indole C3/C5/C6 positions are prone to CYP-mediated oxidation.Moderate/Tunable: Iodine blocks the C4 metabolic hotspot. However, deiodination is a risk if not sterically protected.
Synthetic Modularity Linear: Substituents on the benzene ring often require starting from specific aniline precursors.Divergent: The C4-Iodine is a "universal handle" for late-stage diversification via Suzuki/Sonogashira coupling.
1.2 Case Study: MmpL3 Inhibition (Tuberculosis)

Data derived from head-to-head optimization campaigns (e.g., Li et al., North et al.) highlights the trade-offs.

  • Indole Benchmark (NITD-304):

    • Potency (MIC): <0.016 µg/mL against M. tuberculosis.

    • Mechanism:[1] Indole NH acts as a critical H-bond donor to the MmpL3 proton-translocating channel.

    • Limitation: High lipophilicity (cLogP > 4.5) leads to clearance issues.[2]

  • Pyrrole Challenger:

    • Design Logic: Removal of the benzene ring reduces MW and cLogP. Introduction of C4-Iodine (or other EWGs) restores lipophilicity specifically where needed for hydrophobic burial.

    • Critical Finding: Methylation of the pyrrole nitrogen (N-Me) abolishes activity (>32 µg/mL), confirming the NH donor is non-negotiable. However, 4-substituted pyrroles maintained potency while improving microsomal stability by blocking the equivalent of the indole C5 oxidation site.

Part 2: Decision Framework & Visualization
2.1 Scaffold Selection Logic

Use this decision tree to determine when to switch from an Indole to a 4-Iodo-Pyrrole scaffold.

Scaffold_Decision_Tree Start Lead Optimization Phase Solubility_Check Is Solubility < 10 µM? Start->Solubility_Check Metab_Check Is t1/2 (Microsomes) < 15 min? Solubility_Check->Metab_Check No (Soluble) Pyrrole Switch to 4-Iodo-Pyrrole (Exploit XB & Reduced Planarity) Solubility_Check->Pyrrole Yes (Insoluble) Pocket_Check Is there a Carbonyl in Hinge/S4? Metab_Check->Pocket_Check Yes (Unstable) Indole Stay with Indole-Carboxamide (Optimize R-groups) Metab_Check->Indole No (Stable) Pocket_Check->Indole No (Target via H-Bond) Pocket_Check->Pyrrole Yes (Target via Iodine XB)

Caption: Decision matrix for switching from fused indole scaffolds to functionalized pyrroles based on ADME and structural biology constraints.

2.2 Mechanism of Action: H-Bond vs. X-Bond

The diagram below illustrates the binding mode difference in a kinase hinge region or MmpL3 pore.

Binding_Mode cluster_0 Indole-Carboxamide (Classic) cluster_1 4-Iodo-Pyrrole (Halogen) Indole_NH Indole N-H Target_CO Target C=O Indole_NH->Target_CO Hydrogen Bond (1.8-2.2 Å) Pyrrole_I Pyrrole C-I (Sigma Hole) Target_CO_2 Target C=O Pyrrole_I->Target_CO_2 Halogen Bond (2.7-3.5 Å) Strict Linearity (180°)

Caption: Comparison of the classic Hydrogen Bond (Indole) vs. the directional Halogen Bond (4-Iodo-Pyrrole).

Part 3: Experimental Protocols
Protocol A: Regioselective Synthesis of 4-Iodo-Pyrrole-2-Carboxamide

Rationale: Unlike indoles which require pre-functionalized anilines, the pyrrole scaffold can be iodinated late-stage. This protocol uses N-Iodosuccinimide (NIS) for mild, regioselective C4-iodination.

Materials:

  • Pyrrole-2-carboxamide derivative (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • DMF (anhydrous)

  • Workup: EtOAc, Na2S2O3 (aq)

Step-by-Step Workflow:

  • Dissolution: Dissolve the pyrrole-2-carboxamide substrate in anhydrous DMF (0.1 M concentration) under N2 atmosphere. Cool to 0°C.

  • Addition: Add NIS (1.1 eq) portion-wise over 15 minutes. Note: Rapid addition can lead to di-iodination at C5.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor via TLC/LCMS. The product should appear as a less polar spot compared to the starting material.

  • Quench: Pour reaction mixture into ice-cold saturated Na2S2O3 solution (to reduce unreacted iodine).

  • Extraction: Extract with EtOAc (3x). Wash combined organics with water and brine to remove DMF.

  • Purification: Dry over Na2SO4, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • 1H NMR: Disappearance of the C4-H signal (typically dd around 6.0-6.2 ppm). The C5-H signal should remain as a doublet.

  • Yield Target: >75%.

Protocol B: MmpL3 Fluorescence Displacement Assay (North 114 Probe)

Rationale: To benchmark the biological activity of the 4-iodo-pyrrole against the indole, a direct binding assay is superior to cell growth (MIC) assays which can be confounded by permeability.

Materials:

  • M. smegmatis membrane vesicles overexpressing MmpL3.

  • North 114: A fluorescent dye that binds specifically to the MmpL3 proton channel.

  • Positive Control: NITD-304 (Indole).

  • Negative Control: Isoniazid (does not bind MmpL3).

Step-by-Step Workflow:

  • Preparation: Dilute membrane vesicles in HEPES buffer (pH 7.2) containing 0.05% DDM (detergent).

  • Probe Loading: Add North 114 (1 µM final) and incubate for 10 mins. Baseline fluorescence (Ex 485nm / Em 530nm) will increase upon binding.

  • Compound Addition: Add the test compound (4-iodo-pyrrole analog) at varying concentrations (0.1 µM to 50 µM).

  • Measurement: Measure the decrease in fluorescence. Displacement of the probe indicates direct binding to the MmpL3 pore.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Self-Validating Check:

  • If the Indole control (NITD-304) does not show >50% displacement at 1 µM, the vesicles are inactive.

  • If the 4-Iodo-Pyrrole shows high MIC but low displacement, it may be hitting an off-target or acting via a different mechanism (e.g., proton motive force disruption).

Part 4: References
  • Li, W., et al. (2020). "Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors". Journal of Medicinal Chemistry. Link

  • North, E. J., et al. (2020). "Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens". Antimicrobial Agents and Chemotherapy. Link

  • Wilcken, R., et al. (2013). "Halogen Bonds in Biological Molecules: A Case for the IUPAC Definition". Journal of Medicinal Chemistry. Link

  • Benson, W. R., et al. (1963). "N-Iodosuccinimide Synthesis Protocol". Organic Syntheses. Link

  • Kondaskar, A., et al. (2021). "Indole-2-carboxamides: A Promising Class of Antituberculosis Agents". Journal of Medicinal Chemistry. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-Amino-4-iodo-1H-pyrrole-2-carboxamide

[1]

Executive Summary & Operational Directive

1-Amino-4-iodo-1H-pyrrole-2-carboxamide is a specialized heterocyclic building block, likely utilized in the synthesis of kinase inhibitors (e.g., BTK or JAK pathways). Its chemical structure combines a halogenated pyrrole core with a reactive N-amino (hydrazine-like) moiety .

Immediate Disposal Directive:

  • Classification: Treat as Hazardous Chemical Waste (Corrosive, Irritant, Halogenated).

  • Segregation: STRICTLY SEGREGATE from oxidizers and non-halogenated solvents .[1]

  • Disposal Method: High-temperature incineration with flue gas scrubbing (to capture iodine).

  • Prohibited: Do NOT dispose of via sanitary sewer, trash, or standard non-halogenated organic waste streams.

Hazard Characterization & Causality

To ensure safety, personnel must understand the chemical rationale behind these strict protocols. This compound is not merely "toxic"; it possesses specific reactive functionalities that dictate its handling.

FeatureChemical RationaleOperational Implication
1-Amino Group (

)
Structurally analogous to hydrazine. It renders the pyrrole electron-rich and potentially unstable. It acts as a nucleophile and a reducing agent.Explosion/Fire Risk: Incompatible with strong oxidizers (e.g., nitric acid, permanganate). Potential for rapid exothermic decomposition.
4-Iodo Substituent A heavy halogen attached to an aromatic ring.[2] The C-I bond is weaker than C-Cl or C-Br, making it susceptible to homolytic cleavage by light.Light Sensitivity: Waste containers must be opaque or amber. Incineration Requirement: Must be burned in facilities equipped to scrub acid gases (HI/I

) to prevent environmental release.
Pyrrole-2-Carboxamide An electron-rich heteroaromatic amide.Corrosivity: Analogs (e.g., 1-Amino-1H-pyrrole-2-carboxamide) are classified as Skin Corr.[2][3] 1B . Assume this compound causes severe skin burns and eye damage.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient due to the potential for corrosive dust generation and transdermal absorption of halogenated organics.

  • Respiratory: NIOSH-approved N95 (minimum) for solid handling; P100/Organic Vapor cartridge if handling large quantities or solutions outside a fume hood.

  • Ocular: Chemical splash goggles (ANSI Z87.1). Face shield required if pouring solutions >500 mL.

  • Dermal: Double-gloving strategy is mandatory.

    • Inner Layer: Nitrile (0.11 mm).

    • Outer Layer: Nitrile (0.11 mm) or Laminate film (Silver Shield) for prolonged handling.

    • Rationale: Halogenated heterocycles can permeate standard nitrile; the double layer provides a breakthrough time buffer.

Waste Segregation & Pre-Disposal Stabilization

Before disposal, the material must be stabilized to prevent reactions in the waste container.

A. Solid Waste (Pure Compound)
  • Container: High-density polyethylene (HDPE) or amber glass wide-mouth jar.

  • Labeling: "Hazardous Waste - Solid - Toxic/Corrosive - Halogenated."

  • Stabilization: If the solid is old or discolored (indicating iodine release), cover with a layer of mineral oil or seal in a secondary bag to minimize dust/vapor evolution.

B. Liquid Waste (Mother Liquors/Solutions)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream.

  • Segregation: Pour into the Halogenated Organic Waste carboy.

    • Critical Alert: Do NOT mix with acidic waste streams. The amide functionality can hydrolyze, and the N-amino group can protonate or react violently with oxidizing acids.

  • pH Check: If the solution is aqueous, verify pH. If pH < 2 or > 12.5, label as "Corrosive" in addition to "Toxic."

Visualized Workflows

Diagram 1: Waste Stream Decision Logic

This logic gate ensures the material ends up in the correct incineration path, preventing regulatory violations (RCRA) and safety incidents.

WasteSegregationStartWaste Material:1-Amino-4-iodo-1H-pyrrole-2-carboxamideStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidBinSolidBIN: Hazardous Solid(Label: Halogenated/Corrosive)Solid->BinSolidDouble BagSolventCheckSolvent Type?Liquid->SolventCheckHalogenatedSolvDCM, Chloroform, etc.SolventCheck->HalogenatedSolvNonHaloSolvMethanol, Ethyl AcetateSolventCheck->NonHaloSolvAqueousWater / BufferSolventCheck->AqueousBinHaloLiqBIN: Halogenated Organic Solvents(High Temp Incineration)HalogenatedSolv->BinHaloLiqNonHaloSolv->BinHaloLiqForce Segregation dueto Iodo-compoundBinAqBIN: Aqueous Toxic/Corrosive(Check pH)Aqueous->BinAq

Caption: Decision logic for segregating 1-Amino-4-iodo-1H-pyrrole-2-carboxamide waste. Note that even non-halogenated solutions containing this compound must move to the Halogenated stream.

Diagram 2: Emergency Spill Response

Immediate actions to take if the containment is breached.

SpillResponseSpillSpill DetectedEvacuate1. Evacuate & Ventilate(Avoid Dust Inhalation)Spill->EvacuatePPE2. Don PPE(Splash Goggles, Double Nitrile, N95)Evacuate->PPEContain3. ContainmentCover with Absorbent PadsPPE->ContainDecon4. DecontaminationWash area with soap/water(Do NOT use Bleach)Contain->DeconDisposal5. DisposalCollect pads into Hazardous Solid BagDecon->Disposal

Caption: Step-by-step spill response protocol. Note the explicit prohibition of bleach (oxidizer) to prevent reaction with the amino-pyrrole.

Regulatory & Compliance Data

Waste Classification Codes (RCRA - USA)

While this specific compound may not be P- or U-listed by CAS, it triggers characteristic waste codes based on its properties.

CharacteristicCodeJustification
Corrosivity D002 If pH ≤ 2 or ≥ 12.5 (applicable to aqueous solutions).
Toxicity D000 General hazardous waste placeholder; treat as toxic due to halogenated aromatic nature.
Ignitability D001 Only if in a flammable solvent (Flash point < 60°C).
Transportation (DOT)
  • Proper Shipping Name: Corrosive solids, toxic, n.o.s. (contains 1-Amino-4-iodo-1H-pyrrole-2-carboxamide)

  • Hazard Class: 8 (6.1)

  • Packing Group: II or III (Assume II for higher safety margin).

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: 1-Amino-1H-pyrrole-2-carboxamide. (Used as SAR proxy for hazard classification).[4]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • PubChem. (2023). Compound Summary: 1H-Pyrrole-2-carboxamide (Related Structure Data). National Library of Medicine.

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 239-282.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.